N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Multicomponent Synthesis : A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides has been developed, leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives (Shaabani et al., 2010).
- Benzimidazole Fused-1,4-Oxazepines : Synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids from N-alkylated benzimidazole 2-carboxaldehyde has been achieved. These compounds are potential candidates for nonlinear optical applications (Almansour et al., 2016).
- Ring-Forming Cascade Synthesis : An organocatalyzed Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines has been developed, offering a method for constructing tetrasubstituted C‒F stereocenters (Li et al., 2019).
Environmental and Green Chemistry
- Eco-Friendly Synthesis : A special catalytic system using heterogeneous materials has been reported for the eco-friendly synthesis of benzoxazepine and malonamide derivatives in aqueous media (Babazadeh et al., 2016).
Potential Applications in Medicinal Chemistry
- Carbonic Anhydrase Inhibitors : Unprotected primary sulfonamide group in [1,4]oxazepine-based sulfonamides exhibit strong inhibition of human carbonic anhydrases, suggesting therapeutic relevance (Sapegin et al., 2018).
- Zinc Phthalocyanine Derivatives : New benzenesulfonamide derivative groups containing Schiff base in zinc phthalocyanines have shown potential for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-15(2)13-25-19-9-8-18(12-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-10-7-16(3)11-17(21)4/h7-12,15,24H,13-14H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBNYUUQPAJFAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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